molecular formula C10H6INO2 B14165478 2-Iodo-1-nitronaphthalene CAS No. 7501-00-0

2-Iodo-1-nitronaphthalene

Cat. No.: B14165478
CAS No.: 7501-00-0
M. Wt: 299.06 g/mol
InChI Key: RIMCUZFCHBCDID-UHFFFAOYSA-N
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Description

2-Iodo-1-nitronaphthalene is an organic compound with the molecular formula C10H6INO2 It is a derivative of naphthalene, where an iodine atom and a nitro group are substituted at the 2 and 1 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-nitronaphthalene typically involves the nitration of 2-iodonaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed under controlled temperature conditions to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of solid acid catalysts, such as sulfated zirconia, can enhance the nitration process by providing better control over the reaction and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1-nitronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form dinitronaphthalene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Nitric acid or other strong oxidizing agents.

Major Products Formed:

Scientific Research Applications

2-Iodo-1-nitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-1-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in electrophilic substitution reactions, leading to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

  • 1-Iodo-2-nitronaphthalene
  • 2-Iodo-3-nitronaphthalene
  • 2-Bromo-1-nitronaphthalene

Comparison: 2-Iodo-1-nitronaphthalene is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2-iodo-1-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMCUZFCHBCDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324954
Record name 2-iodo-1-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7501-00-0
Record name NSC408049
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodo-1-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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